Tert-butyl 4-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate
Description
This compound features a piperazine core modified with a tert-butoxycarbonyl (Boc) protective group and a 1,3-oxazolidin-2-one ring substituted with a 4-fluorophenyl moiety. The oxazolidinone scaffold is pharmacologically significant due to its presence in antibiotics like linezolid, which inhibits bacterial protein synthesis . The Boc-piperazine moiety enhances solubility and metabolic stability, making this compound a versatile intermediate in drug discovery .
Properties
IUPAC Name |
tert-butyl 4-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O4/c1-19(2,3)27-17(24)22-10-8-21(9-11-22)12-16-13-23(18(25)26-16)15-6-4-14(20)5-7-15/h4-7,16H,8-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISZYWQYJMNIOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2CN(C(=O)O2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate (CAS Number: 1781241-47-1) is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₉H₂₆FN₃O₄, with a molecular weight of approximately 379.43 g/mol. The compound features a piperazine ring substituted with a tert-butyl group and an oxazolidinone moiety that contains a fluorophenyl substituent.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₆FN₃O₄ |
| Molecular Weight | 379.43 g/mol |
| CAS Number | 1781241-47-1 |
| Storage Temperature | Ambient |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary findings suggest that derivatives of oxazolidinones can exhibit varying levels of cytotoxic effects depending on their structural modifications. For example, compounds similar to tert-butyl 4-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine have been tested against mammalian cell lines, showing moderate cytotoxicity at higher concentrations .
Case Study 1: Antibacterial Activity
In a comparative study assessing various oxazolidinone derivatives, one compound exhibited an EC50 value of 0.5 µM against resistant bacterial strains. While specific data for tert-butyl 4-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine was not available, the structure suggests potential similar activity due to the presence of the oxazolidinone core .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the piperazine and oxazolidinone moieties significantly impact biological activity. For example, increasing lipophilicity through alkyl substitutions improved membrane permeability and antibacterial efficacy . This finding suggests that further structural optimization could enhance the biological profile of tert-butyl 4-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine.
Scientific Research Applications
1. Antimicrobial Activity
Research has indicated that compounds similar to tert-butyl 4-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate exhibit antimicrobial properties. The oxazolidinone structure is particularly noted for its efficacy against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
2. Anticancer Potential
Studies have suggested that this compound may possess anticancer properties. Its ability to interfere with cellular processes involved in tumor growth and proliferation is under investigation. The fluorinated phenyl group may enhance its interaction with biological targets relevant to cancer treatment .
3. Neurological Studies
The piperazine moiety is often associated with neuroactive compounds. Preliminary data suggest that derivatives of this compound could be explored for their potential effects on neurotransmitter systems, possibly offering insights into treatments for neurological disorders .
Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated the effectiveness of oxazolidinone derivatives against various bacterial strains. The compound was tested in vitro, showing significant inhibition of bacterial growth at low concentrations, indicating its potential as a lead compound for antibiotic development .
Cancer Cell Line Studies
In vitro studies using cancer cell lines have shown that this compound can induce apoptosis in malignant cells. The mechanism appears to involve the activation of specific apoptotic pathways, warranting further investigation into its use as an anticancer agent .
Neuropharmacological Research
Recent investigations into the neuropharmacological effects of similar piperazine derivatives have revealed promising results in modulating neurotransmitter release and receptor activity. This suggests a potential role for this compound in treating conditions like anxiety and depression .
Comparison with Similar Compounds
Structural Features and Substituent Variations
The following table highlights key structural differences and similarities with analogs:
Key Observations :
- Target Compound vs. 6d: While both feature Boc-piperazine, 6d replaces the oxazolidinone with an isoxazole-thiopyrimidine system, likely altering biological targets (e.g., HDAC inhibition in cancer cells vs. antibacterial activity) .
- Target Compound vs. Ranbezolid: Ranbezolid shares the oxazolidinone core but lacks the Boc-piperazine, instead incorporating a nitro-furan group for enhanced antibacterial potency .
Pharmacological and Physicochemical Properties
Insights :
- The Boc group in the target compound improves solubility compared to non-Boc analogs like 6d .
Preparation Methods
Key Synthetic Pathways
The compound’s structure suggests two primary components: a piperazine-carboxylate core and a 3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl side chain. Synthesis typically involves:
- Step 1: Construction of the oxazolidinone ring.
- Step 2: Functionalization with a methylene linker.
- Step 3: Coupling to the piperazine-carboxylate backbone.
Oxazolidinone Ring Formation
The 3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl group is synthesized via cyclization of a β-amino alcohol with a carbonyl source (e.g., phosgene or carbonyldiimidazole). For example:
- Substrate: 4-fluoroaniline derivatives.
- Reagents: Epichlorohydrin or glycidyl derivatives for ring closure.
- Conditions: Microwave-assisted heating (60–100°C, 30–60 min) to accelerate cyclization.
Piperazine Coupling
The tert-butyl-protected piperazine is coupled to the functionalized oxazolidinone via SN2 displacement or Buchwald-Hartwig amination:
- Reagents:
- tert-Butyl piperazine-1-carboxylate (commercially available).
- Activating agents (e.g., EDCI, HOBt) for amide bond formation.
- Conditions:
Optimized Reaction Example
A representative procedure derived from analogous syntheses:
Purification and Characterization
- Purification: Column chromatography (MeOH/CH₂Cl₂ or EtOAc/hexane).
- Analytical Data:
- ¹H NMR (DMSO-d6): δ 1.42 (s, 9H, tert-butyl), 3.2–3.7 (m, piperazine protons), 4.7–5.1 (m, oxazolidinone-CH₂), 7.2–7.6 (m, fluorophenyl).
- LC-MS: m/z 379.4 [M+H]⁺.
Challenges and Alternatives
- Low Yields: Stepwise coupling (e.g., using cesium fluoride) may require multiple reagent additions to drive reactions to completion.
- Microwave Assistance: Reduces reaction times (e.g., from 24h to 2h).
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare tert-butyl 4-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate?
- Methodology : Two primary approaches are documented:
- Method A : Hydrolysis of intermediates using aqueous THF under mild conditions (room temperature, 2 hours), yielding a 79% isolated product after solvent removal .
- Method B : Acid-mediated deprotection with HCl in ethyl acetate, achieving 60% yield after 5 minutes .
- Key Considerations : Solvent choice (THF vs. ethyl acetate) and reaction time significantly impact yield. Method A is preferable for scalability, while Method B offers rapid deprotection.
Q. How is structural characterization of this compound performed?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm the presence of tert-butyl, oxazolidinone, and piperazine moieties. For example, H NMR peaks at δ 1.48 ppm (tert-butyl) and δ 3.14–3.68 ppm (piperazine CH) are diagnostic .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 348.1 [M+H]) validate the molecular weight .
- X-ray Diffraction : Used to resolve crystallographic details, such as bond angles and packing motifs in derivatives .
Q. What are the common side reactions during synthesis, and how are they mitigated?
- Observed Issues : Partial hydrolysis of tert-butyl groups or oxazolidinone ring instability under acidic conditions.
- Mitigation Strategies :
- Use of mild bases (e.g., NaCO) in coupling reactions to preserve Boc-protected amines .
- Short reaction times for acid-sensitive intermediates (e.g., Method B in ).
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, temperature) influence the yield of Suzuki-Miyaura cross-coupling steps in synthesizing derivatives?
- Case Study : Microwave irradiation (100°C, 3 hours) vs. conventional heating (60°C, 16 hours) for coupling boronate esters with chloropyrazine intermediates. Microwave methods achieve 91% yield compared to 43% with traditional heating, likely due to enhanced reaction homogeneity .
- Optimization Framework : Computational reaction path searches (e.g., quantum chemical calculations) predict optimal solvent-polarity and temperature profiles to minimize side products .
Q. How can discrepancies in spectroscopic data between synthetic batches be resolved?
- Example : Contradictory C NMR signals for carbonyl groups (e.g., 168–172 ppm for oxazolidinone vs. 170–175 ppm for ester derivatives).
- Resolution Strategy :
- Cross-validate with 2D NMR (HSQC, HMBC) to assign ambiguous signals .
- Compare experimental data with density functional theory (DFT)-calculated chemical shifts to identify misassignments .
Q. What computational tools are effective in designing derivatives with enhanced biological activity?
- Approach :
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using software like AutoDock Vina.
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks. For example, LogP values >3 may indicate poor solubility, necessitating piperazine ring functionalization .
Q. Why do similar synthetic routes for tert-butyl-piperazine derivatives show significant yield variations?
- Case Analysis :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution yields compared to dioxane due to better stabilization of transition states .
- Catalyst Loading : Pd(PPh) at 10 mol% achieves 88.7% yield in Suzuki couplings, while lower catalyst concentrations (5 mol%) drop yields to <50% .
Key Recommendations for Researchers
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
